molecular formula C12H22O3 B13719002 tert-Butyl 1-(3-Methoxypropyl)cyclopropanecarboxylate

tert-Butyl 1-(3-Methoxypropyl)cyclopropanecarboxylate

Katalognummer: B13719002
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: VQPHFMPUARNFNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the code “MFCD32876705” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.

Eigenschaften

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

tert-butyl 1-(3-methoxypropyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H22O3/c1-11(2,3)15-10(13)12(7-8-12)6-5-9-14-4/h5-9H2,1-4H3

InChI-Schlüssel

VQPHFMPUARNFNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(CC1)CCCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD32876705 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the successful formation of MFCD32876705.

Industrial Production Methods: In industrial settings, the production of MFCD32876705 is scaled up to meet the demand for this compound. The industrial production methods involve optimizing the synthetic routes to achieve high yields and purity. The use of advanced technologies and equipment ensures the efficient and cost-effective production of MFCD32876705.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876705 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions of MFCD32876705 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation of the compound.

Major Products: The major products formed from the reactions of MFCD32876705 depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

MFCD32876705 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, MFCD32876705 could be investigated for its potential therapeutic effects. In industry, it may be used in the production of materials or as a component in various products.

Wirkmechanismus

The mechanism of action of MFCD32876705 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Conclusion

MFCD32876705 is a compound with significant scientific interest due to its unique properties and wide range of applications

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.